molecular formula C22H18N2O3S B2390637 2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 1207005-63-7

2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2390637
CAS No.: 1207005-63-7
M. Wt: 390.46
InChI Key: DWMJMHCDMSJLEX-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzylthio group attached to an acetamide moiety, which is further connected to a dibenzo[b,f][1,4]oxazepine core. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide typically involves multiple steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the oxazepine core.

    Acetamide Formation: The final step involves the acylation of the amine group on the oxazepine ring with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazepine ring or the carbonyl group, potentially converting the ketone to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the oxazepine ring or the benzylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and reduced oxazepine derivatives.

    Substitution: Various substituted oxazepine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-2-yl)acetamide
  • 2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxepin-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide stands out due to its specific oxazepine core, which may confer unique biological activities and chemical reactivity. The presence of the benzylthio group also adds to its distinctiveness, potentially enhancing its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-benzylsulfanyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c25-21(14-28-13-15-6-2-1-3-7-15)23-16-10-11-19-17(12-16)22(26)24-18-8-4-5-9-20(18)27-19/h1-12H,13-14H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMJMHCDMSJLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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